molecular formula C16H20F3N3O2 B6499097 N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 952974-59-3

N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B6499097
CAS No.: 952974-59-3
M. Wt: 343.34 g/mol
InChI Key: PUKILGBDTIVVPN-UHFFFAOYSA-N
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Description

N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring, a trifluoromethyl group, and an ethanediamide backbone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-methylpiperidine with formaldehyde and hydrogen cyanide to form the intermediate compound. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with various binding sites, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-[1-(phenylmethyl)-4-piperidinyl]propanamide
  • 1-(1-methylpiperidin-4-yl)piperidin-4-amine

Uniqueness

N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. This makes it particularly valuable in applications requiring enhanced membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c1-22-8-6-11(7-9-22)10-20-14(23)15(24)21-13-4-2-12(3-5-13)16(17,18)19/h2-5,11H,6-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKILGBDTIVVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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